molecular formula C15H18O12 B018903 Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester CAS No. 109777-05-1

Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester

Cat. No.: B018903
CAS No.: 109777-05-1
M. Wt: 390.3 g/mol
InChI Key: YCZFZICYFNDUFJ-UHFFFAOYSA-N
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Description

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is a complex organic compound with the molecular formula C15H18O12 . This compound is characterized by a cyclopropane ring substituted with six ester groups, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate can be synthesized through the cyclization of appropriate precursors. One common method involves the electrochemical cyclization of tetramethyl propane-1,1,3,3-tetracarboxylate in methanol in the presence of a catalyst carrier such as sodium iodide. This reaction yields tetramethyl cyclopropane-1,1,2,2-tetracarboxylate with high efficiency .

Industrial Production Methods

Industrial production of hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate typically involves large-scale electrochemical processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .

Chemical Reactions Analysis

Types of Reactions

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate can be compared with other cyclopropane derivatives such as:

  • Tetramethyl cyclopropane-1,1,2,2-tetracarboxylate
  • Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid

These compounds share similar structural features but differ in the number and type of functional groups attached to the cyclopropane ring. Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is unique due to its six ester groups, which confer distinct chemical and physical properties .

Biological Activity

Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester (CAS No. 109777-05-1) is a complex organic compound characterized by a cyclopropane ring with six ester groups. Its molecular formula is C15H18O12, and it has garnered interest for its potential biological activities and applications in various fields including chemistry, biology, and medicine.

The compound is synthesized through various methods, one of which involves the electrochemical cyclization of precursors like pentanehexacarboxylic acid. This process typically requires specific reaction conditions such as the presence of sodium iodide in methanol at elevated temperatures . The unique structure of this compound allows it to interact with biological systems in diverse ways.

This compound exhibits biological activity primarily through interactions with enzymes and cellular receptors. The ester groups can undergo hydrolysis, releasing active intermediates that modulate various biochemical pathways. This modulation can influence enzyme activity and cellular processes critical for metabolic functions .

Study on Cyclopropane Fatty Acids

A significant study focused on CFAS from Pseudomonas aeruginosa revealed that cyclopropane fatty acids (CFAs) produced by these enzymes play a crucial role in bacterial stress responses. The expression of CFAS genes was upregulated during oxidative stress and stationary phases . This finding underscores the importance of cyclopropane derivatives in microbial physiology and their potential implications for drug development targeting bacterial infections.

Potential Applications in Medicine

The unique structure of this compound positions it as a promising candidate for drug delivery systems. Its ability to form stable complexes with various drugs could enhance therapeutic efficacy while minimizing side effects. Ongoing research aims to explore these applications further .

Comparison with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other cyclopropane derivatives:

Compound NameMolecular FormulaKey Features
Cyclopropane-1,1,2,2-tetracarboxylic acidC10H10O8Fewer ester groups; simpler structure
Cyclopropane-1-carboxylic acidC4H6O2Basic cyclopropane derivative; limited biological activity

This table highlights how variations in structure can lead to differences in biological activity and potential applications.

Properties

IUPAC Name

hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O12/c1-22-7(16)13(8(17)23-2)14(9(18)24-3,10(19)25-4)15(13,11(20)26-5)12(21)27-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZFZICYFNDUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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